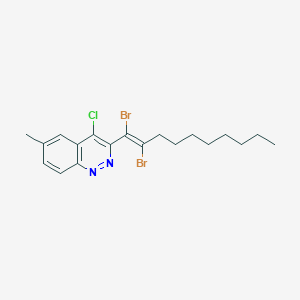
tert-Butyl 2-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-ブチル 2-(4-メチル-6-(ピペリジン-1-イル)ピリジン-3-イル)ピペリジン-1-カルボン酸エステルは、ピペリジン環とピリジン環を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
tert-ブチル 2-(4-メチル-6-(ピペリジン-1-イル)ピリジン-3-イル)ピペリジン-1-カルボン酸エステルの合成は、通常、複数段階の有機反応を伴います。 一般的な方法の1つには、鈴木・宮浦カップリングの使用が含まれ、これは広く適用されている遷移金属触媒による炭素-炭素結合形成反応です 。この反応は、温和な条件と官能基耐性があることで知られており、複雑な有機分子の合成に適しています。
工業的製造方法
この化合物の工業的製造方法は、パブリックドメインでは十分に文書化されていません。大規模合成は、収率と純度を高くするために鈴木・宮浦カップリング条件の最適化を必要とする可能性が高くなります。これには、反応を促進するための特殊な触媒と試薬の使用が含まれる場合があります。
化学反応の分析
反応の種類
tert-ブチル 2-(4-メチル-6-(ピペリジン-1-イル)ピリジン-3-イル)ピペリジン-1-カルボン酸エステルは、次のようなさまざまな種類の化学反応を起こす可能性があります。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。
置換: この反応は、ある官能基を別の官能基と置き換えることを伴います。一般的な試薬には、ハロゲンと求核剤が含まれます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO₄)、三酸化クロム (CrO₃)
還元: 水素化リチウムアルミニウム (LiAlH₄)、水素化ホウ素ナトリウム (NaBH₄)
置換: ハロゲン (例: 塩素、臭素)、求核剤 (例: 水酸化物、シアン化物)
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりケトンまたはカルボン酸が生成される場合があり、還元によりアルコールまたはアミンが生成される場合があります。
科学的研究における用途
化学
化学では、tert-ブチル 2-(4-メチル-6-(ピペリジン-1-イル)ピリジン-3-イル)ピペリジン-1-カルボン酸エステルは、より複雑な分子の合成における中間体として使用されます。そのユニークな構造により、さまざまな官能化が可能となり、有機合成における貴重な構成要素となっています。
生物学
生物学では、この化合物は新しい医薬品の開発に使用される可能性があります。
医学
医学では、tert-ブチル 2-(4-メチル-6-(ピペリジン-1-イル)ピリジン-3-イル)ピペリジン-1-カルボン酸エステルは、その治療特性について調査することができます。類似の構造を持つ化合物は、神経疾患や癌を含むさまざまな疾患の治療の可能性について調査されています。
産業
産業では、この化合物は先端材料の製造に使用される可能性があります。さまざまな化学反応を起こす能力により、特殊な特性を持つポリマーやその他の材料の合成に適しています。
科学的研究の応用
Chemistry
In chemistry, tert-Butyl 2-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable building block in organic synthesis.
Biology
In biology, this compound may be used in the development of new pharmaceuticals
Medicine
In medicine, this compound could be explored for its therapeutic properties. Compounds with similar structures have been investigated for their potential to treat various diseases, including neurological disorders and cancers.
Industry
In industry, this compound may be used in the production of advanced materials. Its ability to undergo various chemical reactions makes it suitable for the synthesis of polymers and other materials with specialized properties.
作用機序
tert-ブチル 2-(4-メチル-6-(ピペリジン-1-イル)ピリジン-3-イル)ピペリジン-1-カルボン酸エステルの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、または生物学的経路に関与するその他のタンパク質が含まれる可能性があります。正確なメカニズムは、特定の用途と化合物が使用される分子コンテキストによって異なります。
類似の化合物との比較
類似の化合物
独自性
tert-ブチル 2-(4-メチル-6-(ピペリジン-1-イル)ピリジン-3-イル)ピペリジン-1-カルボン酸エステルを類似の化合物とは異なるものにしているのは、ピペリジン環とピリジン環のユニークな組み合わせです。
類似化合物との比較
Similar Compounds
- tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
Uniqueness
What sets tert-Butyl 2-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate apart from similar compounds is its unique combination of piperidine and pyridine rings
特性
分子式 |
C21H33N3O2 |
|---|---|
分子量 |
359.5 g/mol |
IUPAC名 |
tert-butyl 2-(4-methyl-6-piperidin-1-ylpyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C21H33N3O2/c1-16-14-19(23-11-7-5-8-12-23)22-15-17(16)18-10-6-9-13-24(18)20(25)26-21(2,3)4/h14-15,18H,5-13H2,1-4H3 |
InChIキー |
WKXAFQKOWPQAFD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C2CCCCN2C(=O)OC(C)(C)C)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






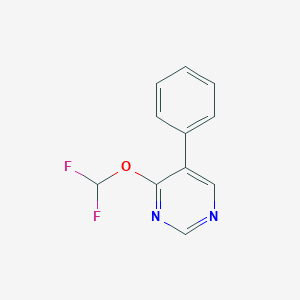
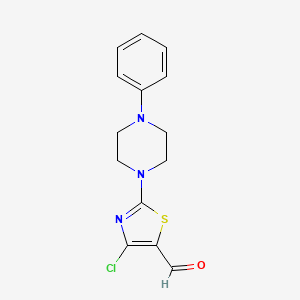
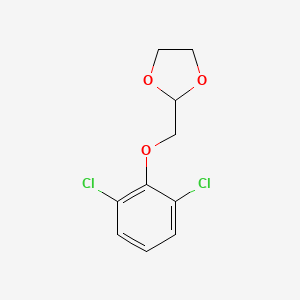


![N-Ethyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B11811242.png)
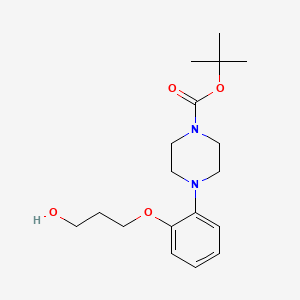
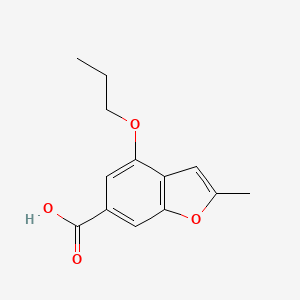
![2-(Benzo[d][1,3]dioxol-5-yl)benzofuran-3-amine](/img/structure/B11811261.png)
